molecular formula C7H9N3O B193163 3-Hydrazinylbenzamide CAS No. 473927-51-4

3-Hydrazinylbenzamide

Cat. No. B193163
M. Wt: 151.17 g/mol
InChI Key: VFIRVGATLQLDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydrazinylbenzamide is a compound with the molecular formula C7H9N3O and a molecular weight of 151.17 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 3-Hydrazinylbenzamide is 1S/C7H9N3O.C2HF3O2/c8-7(11)5-2-1-3-6(4-5)10-9;3-2(4,5)1(6)7/h1-4,10H,9H2,(H2,8,11);(H,6,7) .


Physical And Chemical Properties Analysis

3-Hydrazinylbenzamide is a powder at room temperature . Its molecular weight is 151.17 .

Scientific Research Applications

1. Role in DNA Repair

3-Aminobenzamide, a variant of 3-Hydrazinylbenzamide, has been studied for its role in DNA repair, particularly in the context of poly(ADP-ribose) synthesis. However, studies show that the evidence for a specific regulatory role of poly(ADP-ribose) in DNA repair is weak, and high concentrations of 3-aminobenzamide may lead to toxic side effects rather than specific effects on DNA repair processes (Cleaver, Milam, & Morgan, 1985).

2. Potential Anticancer Applications

A series of 3-acylbenzamidine hydrazones, which are related to 3-Hydrazinylbenzamide, have been synthesized and shown to inhibit rat liver S-adenosylmethionine decarboxylase significantly. Some of these compounds demonstrated antiproliferative effects against human bladder carcinoma cells, indicating their potential as anticancer agents (Staněk et al., 1993).

3. Effects on Cellular Processes

3-Aminobenzamide, closely related to 3-Hydrazinylbenzamide, has been widely used to study the involvement of poly(ADP-ribose) synthesis in various cellular functions. Its effects include potentiating the cytotoxicity of certain compounds in CHO-K1 cells, and it has been observed to influence cell cycle distribution and phosphoribosylpyrophosphate levels (Moses, Willmore, Harris, & Durkacz, 1990).

4. Involvement in Cellular Metabolism

Compounds like 3-aminobenzamide, which are structurally similar to 3-Hydrazinylbenzamide, have been shown to affect other metabolic processes, such as cell viability, glucose metabolism, and DNA synthesis. This indicates that these compounds may have broader biological implications beyond their primary roles (Milam & Cleaver, 1984).

5. Implications in Heart Transplantation

A study on heart transplantation demonstrated that 3-aminobenzamide significantly reduced oxidative stress markers and attenuated cardiomyocyte alterations, suggesting a protective role against myocardial reperfusion injury (Fiorillo et al., 2003).

6. Effects on Tissue Damage and Inflammation

Research shows that 3-aminobenzamide can attenuate lung tissue damage and inflammation after ischemia-reperfusion in rats, highlighting its potential role in treating inflammatory injuries (Koksel et al., 2005).

7. Enhancing Radiation Response

Studies on Chinese hamster cells have shown that inhibitors like 3-aminobenzamide enhance the radiation response of cells, indicating their potential use in radiation therapy (Ben-hur, Chen, & Elkind, 1985).

8. Pharmacokinetics and Biodistribution

Research using fluorinated derivatives of 3-aminobenzamide has been conducted to monitor the biodistribution and pharmacokinetics in tumor-bearing rats. This study provides insights into the challenges of delivering such drugs to solid tumors (Brix et al., 2005).

9. Inhibition of Bacterial Translocation

3-Aminobenzamide has been shown to prevent bacterial translocation and intestinal injury in rats during endotoxemia. This suggests its potential in reducing gut barrier failure seen in endotoxemia (Taner et al., 2001).

Safety And Hazards

The safety information for 3-Hydrazinylbenzamide indicates that it is dangerous. The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-hydrazinylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7(11)5-2-1-3-6(4-5)10-9/h1-4,10H,9H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIRVGATLQLDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576733
Record name 3-Hydrazinylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinylbenzamide

CAS RN

473927-51-4
Record name 3-Hydrazinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473927-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydrazinylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydrazinylbenzamide
Reactant of Route 2
Reactant of Route 2
3-Hydrazinylbenzamide
Reactant of Route 3
Reactant of Route 3
3-Hydrazinylbenzamide
Reactant of Route 4
Reactant of Route 4
3-Hydrazinylbenzamide
Reactant of Route 5
Reactant of Route 5
3-Hydrazinylbenzamide
Reactant of Route 6
Reactant of Route 6
3-Hydrazinylbenzamide

Citations

For This Compound
2
Citations
M Acebrón-García-de-Eulate… - Journal of Medicinal …, 2022 - ACS Publications
Pseudomonas aeruginosa is of major concern for cystic fibrosis patients where this infection can be fatal. With the emergence of drug-resistant strains, there is an urgent need to …
Number of citations: 3 pubs.acs.org
M Acebrón-García-de-Eulate, J Mayol-Llinàs… - repository.cam.ac.uk
Pseudomonas aeruginosa is of major concern for cystic fibrosis patients where this infection can be fatal. With the emergence of drug-resistant strains there is an urgent need to develop …
Number of citations: 0 www.repository.cam.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.